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Compound of Interest

Compound Name: Thiazole, 5-ethyl-4-phenyl-

Cat. No.: B084191 Get Quote

For researchers and professionals in the field of drug development, the rigorous evaluation of

novel chemical entities is paramount. This guide provides a comparative analysis of

experimental data pertaining to thiazole derivatives, with a focus on compounds structurally

related to 5-ethyl-4-phenylthiazole, to offer insights into their potential therapeutic applications.

The following sections present a cross-validation of experimental findings, detailing

methodologies and summarizing key performance indicators to aid in the objective assessment

of this class of compounds.

Comparative Biological Activity of Thiazole
Derivatives
The therapeutic potential of thiazole derivatives has been explored across various domains,

including oncology, infectious diseases, and inflammation. The following tables summarize the

in vitro efficacy of several 4-phenylthiazole analogues against cancer cell lines and microbial

strains, providing a baseline for comparison.

Table 1: Anticancer Activity of 4-Phenylthiazole Derivatives
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Compound/De
rivative

Cell Line Assay Type IC50 (µM) Reference

2-[(1-methyl-1H-

tetrazol-5-

yl)thio]-N-(5-

methyl-4-

phenylthiazol-2-

yl)acetamide

A549 (Human

Lung

Adenocarcinoma

)

MTT 23.30 ± 0.35 [1][2][3]

2-[(1-methyl-1H-

tetrazol-5-

yl)thio]-N-(5-

methyl-4-

phenylthiazole-2-

yl)acetamide

NIH/3T3 (Mouse

Embryoblast)
MTT >1000 [1][2][3]

Phenylthiazole

derivative with

3,4-dichloro

phenyl

substitution

HT29 (Human

Colon Cancer)
Not Specified 2.01 [4]

Trisubstituted

thiazole

derivative

Various Cancer

Cell Lines
Not Specified 10 - 30 [4]

4-phenylthiazole

analog (4p)
Human FAAH Not Specified 0.0111 [5]

4-phenylthiazole

analog (4p)
Human sEH Not Specified 0.0023 [5]

Table 2: Antimicrobial and Antifungal Activity of Thiazole Derivatives
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Compound/De
rivative

Organism Assay Type MIC (µg/mL) Reference

N,N'-(1,4-

phenylene)bis(2-

cyanoacetamide)

derivative (40)

Staphylococcus

aureus
Not Specified 3.125 [4]

N,N'-(1,4-

phenylene)bis(2-

cyanoacetamide)

derivative (40)

Bacillus

thuringiensis
Not Specified 6.25 [4]

2-phenylthiazole

derivative (B9)

Candida albicans

& other fungi
Not Specified 1 - 16 [6][7]

Experimental Protocols
The data presented in this guide are derived from established in vitro assays. The following are

detailed methodologies for the key experiments cited.

MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity.[8] As an indicator of cell viability, it is one of the

most widely used methods for evaluating the cytotoxic effects of chemical compounds.

Workflow:

Cell Seeding: Cancer cells (e.g., A549, HT29) are seeded in 96-well plates at a specific

density and allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compound (e.g., thiazole derivatives) and a control (e.g., cisplatin) for a specified incubation

period (typically 24-72 hours).

MTT Addition: After incubation, the media is removed, and MTT solution is added to each

well. The plate is then incubated to allow for the formation of formazan crystals by
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mitochondrial dehydrogenases in viable cells.

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as

dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance of the resulting colored solution is measured

using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the

concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-

response curve.[1][2][3]

Seed cells in 96-well plate Add test compounds and controls Incubate for 24-72 hours Add MTT reagent Incubate to allow formazan formation Add solubilizing agent (e.g., DMSO) Measure absorbance Calculate IC50 values

Click to download full resolution via product page

MTT Assay Workflow for determining cytotoxicity.

Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial

agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow:

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S.

aureus, C. albicans) is prepared.

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well

plate.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow

for microbial growth.
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Visual Assessment: The wells are visually inspected for turbidity. The MIC is determined as

the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action
The biological activity of thiazole derivatives is often attributed to their interaction with specific

molecular targets. For instance, certain 2-phenylthiazole derivatives have been identified as

inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol

biosynthesis.[6][7] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane,

leading to cell death.
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Inhibition of the fungal ergosterol biosynthesis pathway by 2-phenylthiazole derivatives.

Synthesis of Thiazole Derivatives
The synthesis of the thiazole core is often achieved through the Hantzsch thiazole synthesis.

This method typically involves the condensation reaction between a thiourea or thioamide and

an α-haloketone.
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Reaction

α-Haloketone

Thiazole Derivative
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General scheme of the Hantzsch thiazole synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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